![molecular formula C19H15N3 B1504589 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole CAS No. 24113-74-4](/img/structure/B1504589.png)
2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole
Overview
Description
2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MI-2, and it is a potent inhibitor of the MDM2-p53 protein-protein interaction.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole involves its ability to inhibit the MDM2-p53 protein-protein interaction. This interaction plays a critical role in the regulation of the p53 tumor suppressor pathway. By disrupting this interaction, MI-2 activates the p53 pathway and promotes apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole has a potent effect on cancer cells, inducing cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition, MI-2 has been investigated for its potential applications in other areas of research, including neurodegenerative diseases and viral infections.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole in lab experiments is its potency and specificity for the MDM2-p53 protein-protein interaction. This compound has been shown to have a high affinity for this interaction, making it an effective tool for studying the p53 pathway. However, one limitation of using MI-2 is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole. One area of interest is the development of more potent and specific inhibitors of the MDM2-p53 protein-protein interaction. Another direction is the investigation of MI-2's potential applications in other areas of research, including neurodegenerative diseases and viral infections. Additionally, more research is needed to determine the potential toxic effects of this compound and its suitability for use in clinical trials.
Scientific Research Applications
2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by activating the p53 tumor suppressor pathway. This compound has also been investigated for its ability to sensitize cancer cells to chemotherapy and radiotherapy.
properties
IUPAC Name |
2-methyl-1,3-dipyridin-4-ylisoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-22-18(14-6-10-20-11-7-14)16-4-2-3-5-17(16)19(22)15-8-12-21-13-9-15/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPZYNIPQHSSLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=C1C3=CC=NC=C3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698558 | |
Record name | 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole | |
CAS RN |
24113-74-4 | |
Record name | 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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